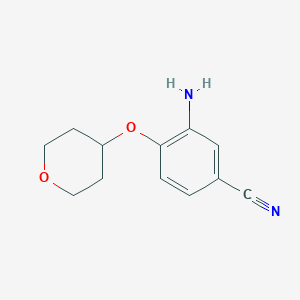
3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one is a chemical compound that features a unique combination of a pyrazole ring and a cyclobutanone ring. This compound is of significant interest in various scientific fields due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one typically involves the reaction of 4-amino-3-(trifluoromethyl)-1H-pyrazole with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The trifluoromethyl group in the pyrazole ring enhances its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
3-(Benzyloxy)cyclobutanone: A compound with a similar cyclobutanone ring but different substituents.
3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one: Another cyclobutanone derivative with different functional groups.
Uniqueness
3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one is unique due to the presence of both a trifluoromethyl group and an amino group in the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H8F3N3O |
|---|---|
分子量 |
219.16 g/mol |
IUPAC名 |
3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]cyclobutan-1-one |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)7-6(12)3-14(13-7)4-1-5(15)2-4/h3-4H,1-2,12H2 |
InChIキー |
SHKQEKZVIVZDTE-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1=O)N2C=C(C(=N2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)






![N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13050842.png)

![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)
![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)

![5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B13050869.png)

